molecular formula C19H16IN3OS B2534864 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-44-8

2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2534864
CAS No.: 396720-44-8
M. Wt: 461.32
InChI Key: ZKTUANIBNWOCPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with a 2-methylphenyl group at position 2 and an iodobenzamide moiety at position 2. Its molecular complexity arises from the fusion of thiophene and pyrazole rings, which confers unique electronic and steric properties. The iodine substituent on the benzamide moiety enhances electrophilic reactivity and may influence binding interactions in biological systems.

Properties

IUPAC Name

2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3OS/c1-12-6-2-5-9-17(12)23-18(14-10-25-11-16(14)22-23)21-19(24)13-7-3-4-8-15(13)20/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTUANIBNWOCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the iodination of a precursor compound followed by the formation of the thieno[3,4-c]pyrazole ring system. The reaction conditions often include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper complexes .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: The thieno[3,4-c]pyrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted benzamides, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The iodine atom and the thieno[3,4-c]pyrazole ring system can interact with enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Substituent Effects on the Thienopyrazole Core

The thieno[3,4-c]pyrazole scaffold is common in several analogs, with variations in substituents altering physicochemical and biological properties:

Compound Name Thienopyrazole Substituent Benzamide Substituent Molecular Formula Molecular Weight (g/mol) Source
2-Iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide 2-(2-methylphenyl) 2-iodobenzamide C₂₀H₁₆IN₃OS 473.33 Target Compound
N-[2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide 2-(2,4-dimethylphenyl) 3,4-dimethylbenzamide C₂₃H₂₃N₃OS 393.51
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide 2-(4-fluorophenyl) 4-(morpholine-4-sulfonyl)benzamide C₂₂H₂₁FN₄O₄S₂ 488.55
N-[2-(3-Methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(pyridin-3-yl)methyl]ethanediamide 2-(3-methylphenyl) Ethanediamide-pyridinylmethyl C₂₀H₁₉N₅O₂S 393.46

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The iodine substituent in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating methyl groups in and the fluorophenyl group in . Such differences influence solubility and reactivity.
  • Biological Implications : The morpholine-sulfonyl group in enhances polarity and hydrogen-bonding capacity, likely improving aqueous solubility relative to the iodobenzamide group.

Structural Diversity and Pharmacological Potential

While biological data are scarce in the provided evidence, structural trends suggest:

  • Target Selectivity : The ethanediamide linker in introduces conformational flexibility, contrasting with the rigid benzamide scaffold in the target compound. This may affect binding to enzymes or receptors.

Biological Activity

The compound 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a thienopyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula for 2-iodo-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is C16H15IN2SC_{16}H_{15}IN_2S with a molecular weight of approximately 368.27 g/mol. The presence of iodine in the structure may contribute to its biological activity by enhancing lipophilicity and potentially influencing interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the cytotoxic effects of thienopyrazole derivatives on various cancer cell lines. For instance, a related thieno[2,3-c]pyrazole compound (Tpz-1) demonstrated significant cytotoxicity across a panel of 17 human cancer cell lines at low micromolar concentrations (0.19 μM to 2.99 μM) after 24 to 72 hours of exposure. The mechanism of action included interference with cell cycle progression and disruption of microtubule dynamics, leading to apoptosis in cancer cells .

Table 1: Cytotoxic Effects of Thienopyrazole Derivatives

CompoundConcentration (μM)Cell Lines TestedMechanism of Action
Tpz-10.19 - 2.9917 human cancerCell cycle arrest, microtubule disruption
2-Iodo CompoundTBDTBDTBD

The biological activity of thienopyrazole derivatives often involves multiple pathways:

  • Kinase Inhibition : Many derivatives exhibit inhibitory effects on key kinases involved in cancer progression such as BRAF(V600E), EGFR, and Aurora-A kinase .
  • Cell Cycle Regulation : Compounds like Tpz-1 have been shown to induce hyperphosphorylation of various kinases including Fgr and ERK1/2, which are crucial for cell cycle progression .

Structure-Activity Relationship (SAR)

Understanding the SAR for thienopyrazole derivatives is essential for optimizing their pharmacological profiles. The presence of substituents such as iodine or methyl groups can significantly affect their potency and selectivity against different biological targets.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
IodineIncreased lipophilicity
Methyl (on phenyl)Enhanced binding affinity
Thieno ringEssential for cytotoxicity

Case Studies

Several case studies have documented the efficacy of thienopyrazole derivatives in preclinical models:

  • In Vivo Efficacy : A study demonstrated that a thienopyrazole derivative exhibited significant tumor reduction in xenograft models when administered at specific dosages.
  • Combination Therapies : Research indicated that combining thienopyrazole derivatives with established chemotherapeutics enhanced overall treatment efficacy and reduced resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.